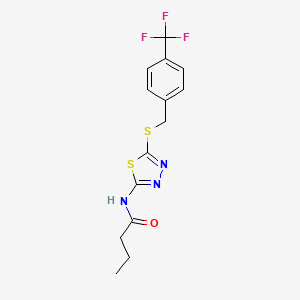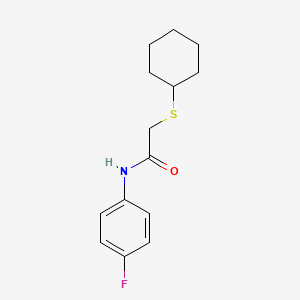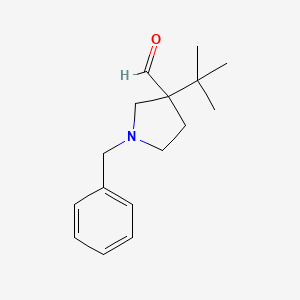
1-Benzyl-3-tert-butylpyrrolidine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3-tert-butylpyrrolidine-3-carbaldehyde is a chemical compound with the CAS Number: 2059936-27-3 . It has a molecular weight of 245.36 and a molecular formula of C16H23NO .
Molecular Structure Analysis
The molecular structure of 1-Benzyl-3-tert-butylpyrrolidine-3-carbaldehyde consists of 16 carbon atoms, 23 hydrogen atoms, and 1 nitrogen atom . For a more detailed structural analysis, techniques such as NMR, HPLC, LC-MS, UPLC could be used .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Benzyl-3-tert-butylpyrrolidine-3-carbaldehyde, such as boiling point and storage conditions, are not specified in the sources I found .科学的研究の応用
Asymmetric Synthesis of Amines
1-Benzyl-3-tert-butylpyrrolidine-3-carbaldehyde is structurally related to compounds used in the asymmetric synthesis of amines, where N-tert-butanesulfinyl aldimines and ketimines serve as versatile intermediates. These intermediates, prepared from tert-butanesulfinamide with various aldehydes and ketones, facilitate the synthesis of a wide range of highly enantioenriched amines, including α-branched and α,α-dibranched amines, α- and β-amino acids, 1,2- and 1,3-amino alcohols, and α-trifluoromethyl amines. The tert-butanesulfinyl group acts as a chiral directing group and is readily cleaved after nucleophilic addition, demonstrating the compound's utility in asymmetric catalysis and the synthesis of complex amine structures (Ellman, Owens, & Tang, 2002).
Photophysical and Electrochemical Properties
Compounds structurally related to 1-Benzyl-3-tert-butylpyrrolidine-3-carbaldehyde, specifically tert-butyl-1,3-dimethylpyrene 5-carbaldehyde and its derivatives, have been studied for their photophysical and electrochemical properties. These studies aim to explore potential applications in organic optoelectronic devices like organic light-emitting diodes (OLEDs). The synthesis of these compounds involves Wittig reactions, followed by bromination and dehydrobromination, to produce (4-methoxyphenylethynyl)pyrenes with promising characteristics for organic electronics. Detailed investigations have shown that they are viable candidates for applications requiring fluorescent materials with specific structure-property relationships (Hu et al., 2013).
Synthesis of Pyrrole Derivatives
The base-catalyzed reactions of 1-vinyl-4,5-dihydro-1H-benzo[g]indole-2-carbaldehyde, a compound with a similar structural motif to 1-Benzyl-3-tert-butylpyrrolidine-3-carbaldehyde, with phenylacetylene have been explored to demonstrate the synthetic potential of pyrrolecarbaldehydes. These reactions underscore the role of pyrrolecarbaldehydes as fundamental building blocks in the synthesis of complex organic compounds, including ligands for metal complexes, medications, and optoelectronic materials. The findings highlight the versatility of carbaldehydes in fine organic synthesis and their ability to undergo transformations that expand their synthetic utility (Schmidt et al., 2012).
Safety and Hazards
特性
IUPAC Name |
1-benzyl-3-tert-butylpyrrolidine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-15(2,3)16(13-18)9-10-17(12-16)11-14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXVEWWSGNCYLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CCN(C1)CC2=CC=CC=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2714593.png)
![2-(3,4-dimethoxyphenyl)-5-{[2-(trifluoromethyl)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2714596.png)
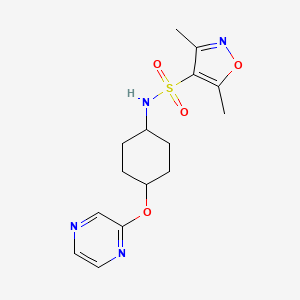
![4-(1-Methylpyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B2714598.png)

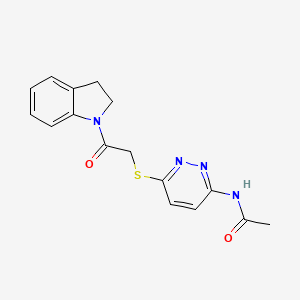
![1,3-Dihydrospiro[indene-2,4'-oxane]-3-one](/img/structure/B2714604.png)
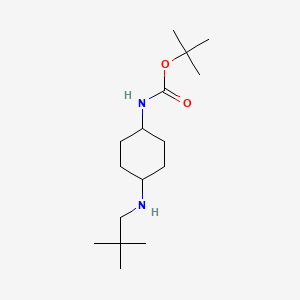
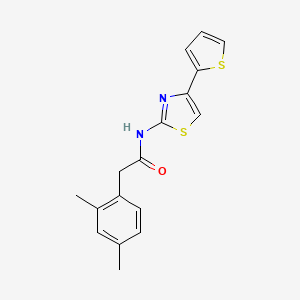
![7-(3-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2714610.png)
![3-[2-(4-Methoxyphenyl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2714612.png)
